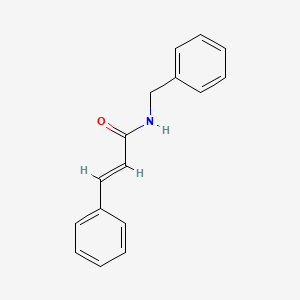N-Benzylcinnamamide
CAS No.: 5100-00-5
Cat. No.: VC4281681
Molecular Formula: C16H15NO
Molecular Weight: 237.302
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5100-00-5 |
|---|---|
| Molecular Formula | C16H15NO |
| Molecular Weight | 237.302 |
| IUPAC Name | (E)-N-benzyl-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C16H15NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,17,18)/b12-11+ |
| Standard InChI Key | MPWRITRYGLHZBT-VAWYXSNFSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Benzylcinnamamide (C₁₆H₁₅NO, MW 237.30 g/mol) features a planar cinnamamide core (C₆H₅-CH=CH-CONH-) linked to a benzyl group. X-ray diffraction reveals a monoclinic unit cell with dimensions a = 12.4817 Å, b = 12.3107 Å, c = 8.5737 Å, and β = 94.2760° . The benzyl moiety tilts at 77.11° relative to the cinnamamide plane, creating a sterically hindered conformation that influences reactivity .
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P 1 21/c 1 |
| Unit cell volume | 1314.3 ų |
| Z value | 4 |
| R-factor | 0.040 |
| Bond angle (C1-N1-C10) | 121.36° |
Spectroscopic Profiling
Infrared spectroscopy identifies key functional groups:
¹H NMR (400 MHz, CDCl₃) displays characteristic signals:
-
δ 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO)
-
δ 6.72 (d, J = 15.6 Hz, 1H, CH=CHCO)
Synthesis and Optimization
Appel Reaction Methodology
The optimized synthesis employs:
-
Reactants: Cinnamic acid (3.38 mmol), benzylamine (6.73 mmol)
-
Reagents: PPh₃ (3.74 mmol), BrCCl₃ (3.78 mmol)
Table 2: Reaction Yield Analysis
| Parameter | Value |
|---|---|
| Molar ratio (acid:amine) | 1:2 |
| Temperature | 40°C (reflux) |
| Isolated yield | 82% |
| Purity (HPLC) | >98% |
Crystallization Protocol
High-purity crystals form via slow evaporation from ether/hexane/CH₂Cl₂ (2:2:1 v/v) . The needle-like crystals exhibit melting points of 386–387 K, consistent with literature .
Physicochemical Properties
Solubility Profile
-
High solubility: Dichloromethane, ethanol (>50 mg/mL)
-
Moderate solubility: Acetone (20–30 mg/mL)
-
Low solubility: Water (<0.1 mg/mL)
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 453 K, with 95% mass loss by 673 K. Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 387 K corresponding to melting .
Biological Activity and Applications
Anti-Biofilm Activity
In Vibrio harveyi models, N-benzylcinnamamide demonstrates:
-
MIC values:
Table 3: Comparative Antimicrobial Efficacy
| Compound | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| N-Benzylcinnamamide | 10–12.5 | 89 |
| α-Resorcylic acid | 100–125 | 72 |
| Streptomycin (control) | 5 | 95 |
Toxicity Assessment
Using the Karchesy toxicity criterion:
Mechanistic Insights
Molecular Interactions
Docking studies suggest the compound binds to V. harveyi’s LuxR-type receptor via:
Structure-Activity Relationships
-
Critical groups:
-
Benzyl moiety (hydrophobic interactions)
-
α,β-unsaturated amide (electrophilic reactivity)
-
-
Derivative optimization:
Industrial and Pharmaceutical Relevance
Challenges and Limitations
-
Poor aqueous solubility: Limits parenteral administration
-
Metabolic stability: Hepatic microsomal t₁/₂ = 23 minutes (human)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume